L-Isoleucyl-L-valyl-L-cysteinylglycine
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Overview
Description
L-Isoleucyl-L-valyl-L-cysteinylglycine is a peptide compound composed of the amino acids L-isoleucine, L-valine, L-cysteine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-cysteinylglycine typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The reaction conditions often involve the use of organic solvents like DMF or DCM and are carried out under inert atmosphere to prevent oxidation of the cysteine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. This method can be advantageous due to its mild reaction conditions and high specificity.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Carbodiimides (e.g., DCC) and coupling reagents (e.g., HOBt) are used for peptide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified side chains.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which may influence protein structure and function. Additionally, the peptide may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
L-Isoleucyl-L-valyl-L-cysteinylglycine can be compared with other similar peptides, such as:
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme (ACE) inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also exhibits ACE inhibitory activity and is found in fermented milk products.
Properties
CAS No. |
798540-29-1 |
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Molecular Formula |
C16H30N4O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5S/c1-5-9(4)12(17)15(24)20-13(8(2)3)16(25)19-10(7-26)14(23)18-6-11(21)22/h8-10,12-13,26H,5-7,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)/t9-,10-,12-,13-/m0/s1 |
InChI Key |
TVOCVANMDWLSJF-UKJIMTQDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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